The compound is commercially available from various suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. Its classification under the Globally Harmonized System (GHS) indicates it as an irritant, necessitating careful handling during experiments. The compound's CAS number is 14781-45-4, and it has been studied extensively due to its interesting chemical properties and potential applications in advanced materials.
Copper(II) hexafluoroacetylacetonate can be synthesized through several methods, primarily involving the reaction of copper(II) salts with hexafluoroacetylacetone. A commonly used synthetic route is as follows:
The synthesis parameters, such as temperature, time, and the ratio of reactants, can significantly influence the yield and purity of the final product. For instance, maintaining an inert atmosphere during synthesis can prevent oxidation of copper species.
The molecular structure of copper(II) hexafluoroacetylacetonate features a central copper ion coordinated by two hexafluoroacetylacetonate ligands. The ligands exhibit bidentate coordination, forming stable five-membered chelate rings with the copper center.
Copper(II) hexafluoroacetylacetonate participates in several chemical reactions:
The mechanism by which copper(II) hexafluoroacetylacetonate acts in chemical vapor deposition involves several steps:
This mechanism has been extensively studied using techniques like scanning tunneling microscopy and X-ray photoelectron spectroscopy to analyze surface interactions at atomic levels.
Copper(II) hexafluoroacetylacetonate exhibits distinct physical and chemical properties:
These properties make it an attractive candidate for various applications in material science.
Copper(II) hexafluoroacetylacetonate has numerous scientific applications:
Copper(II) hexafluoroacetylacetonate emerged from mid-20th-century investigations into fluorinated β-diketone complexes aimed at enhancing metal chelates' volatility and thermal stability. The hexafluoroacetylacetonate ligand was first synthesized in the 1960s, with metal derivatives following shortly thereafter. Copper(II) hexafluoroacetylacetonate was specifically developed to address limitations of non-fluorinated analogs (e.g., copper acetylacetonate) in high-temperature applications. Early studies focused on its unusual sublimation behavior and decomposition kinetics, revealing its potential as a precursor for copper-containing materials [1] [2].
The compound gained prominence in the 1980s–1990s with advances in chemical vapor deposition (CVD) technologies. Researchers recognized that electron-withdrawing fluorine atoms in the hfac ligand significantly lowered intramolecular cohesion, increasing vapor pressure without compromising the copper(II) center’s stability. This property made it indispensable for depositing high-purity copper films at reduced temperatures. Commercial availability from suppliers like Alfa Aesar and Sigma-Aldrich by the early 2000s accelerated its adoption in semiconductor and nanotechnology research [1] [2].
Table 1: Key Historical Milestones in Copper(II) Hexafluoroacetylacetonate Development
Time Period | Development | Significance |
---|---|---|
1960s | Synthesis of hexafluoroacetylacetone ligand | Enabled fluorinated β-diketonate chemistry |
1970–1980 | Characterization of Cu(hfac)~2~ thermal behavior | Confirmed enhanced volatility vs. non-fluorinated analogs |
1990–2000 | Industrial-scale production | Commercial availability (e.g., Sigma-Aldrich, Alfa Aesar) |
2000–Present | CVD and solvothermal applications | Adoption in microelectronics and energy storage materials |
The molecular architecture of copper(II) hexafluoroacetylacetonate exemplifies how ligand design tunes metal center reactivity. X-ray diffraction analyses confirm a square-planar geometry around the copper(II) ion, with each hfac ligand exhibiting bidentate O,O’-coordination. The Cu–O bond lengths average 1.93 Å, while the chelate ring O–Cu–O angles approach 90°, minimizing steric strain [1] [4]. This configuration arises from Jahn-Teller distortion, characteristic of d⁹ copper(II) systems. The fluorine atoms induce strong electron withdrawal, stabilizing the copper-oxygen bonds and increasing Lewis acidity at the metal center. This enhances the compound’s susceptibility to ligand-exchange reactions or adduct formation with donor molecules like amines or ethers [4].
Copper(II) hexafluoroacetylacetonate participates in binuclear complex formation through bridging interactions. When combined with Schiff base ligands (e.g., acacen = N,N’-ethylenebis(acetylacetoneiminato)), it forms heterobimetallic Pd–Cu or homobimetallic Cu–Cu adducts. In [Pd(acacen)Cu(hfac)~2~], the copper atom in hexafluoroacetylacetonate coordinates axially to the palladium in the Schiff base moiety, forming a Pd–Cu bond distance of 2.889 Å. This versatility stems from the accessibility of the copper(II) site, which can act as an electron acceptor without full reduction [4].
Table 2: Structural Parameters of Copper(II) Hexafluoroacetylacetonate and Derivatives
Parameter | Cu(hfac)~2~ | [Pd(acacen)Cu(hfac)~2~] | Method |
---|---|---|---|
Coordination Geometry | Square-planar | Distorted octahedral | X-ray diffraction |
Cu–O Bond Length | 1.93 Å | 1.92–1.97 Å | X-ray diffraction |
M–Cu Distance | – | Pd–Cu: 2.889 Å | X-ray diffraction |
Thermal Stability | Decomposes >200°C | Decomposes >180°C | TGA/DSC |
Density functional theory (DFT) studies reveal the ligand’s role in charge distribution. The fluorine atoms create partial positive charges on the copper atom (+0.45 e) and carbonyl oxygen atoms, facilitating nucleophilic attacks. This electronic imbalance underpins the compound’s efficacy in redox reactions and surface adsorption processes [4].
Thin Films and Semiconductor Metallization
Copper(II) hexafluoroacetylacetonate serves as a precursor in low-temperature metal-organic chemical vapor deposition (MOCVD) for copper and copper oxide thin films. Its thermal decomposition mechanism involves three stages:
Deposited films exhibit resistivity values of 2–5 μΩ·cm, nearing bulk copper’s conductivity (1.68 μΩ·cm). This efficiency stems from the ligand’s fluorine content, which passivates impurities during decomposition [1] .
Nanostructured Energy Materials
In solvothermal synthesis, copper(II) hexafluoroacetylacetonate enables morphology control in copper sulfide (CuS) supercapacitor electrodes. When reacted with carbon disulfide (CS~2~) in ethylene glycol at 180°C, it acts as a "detergent-free micelle," bridging immiscible CS~2~ and solvent phases. This directs the growth of hexagonal CuS nanoplates (240–500 nm edge lengths) arranged in spherical shells. These structures provide high ionic diffusion efficiency, yielding specific capacitances of 464.8 F/g at 10 mV/s due to synergistic effects:
Heterobimetallic Precursors
Copper(II) hexafluoroacetylacetonate integrates into binuclear precursors like [Pd(acacen)Cu(hfac)~2~], enabling single-source CVD of Pd–Cu films. These films are critical for hydrogen separation membranes and catalytic converters. The compound’s compatibility with palladium Schiff bases ensures uniform co-deposition, avoiding phase segregation seen in dual-precursor systems [4].
Table 3: Advanced Applications of Copper(II) Hexafluoroacetylacetonate in Material Synthesis
Application | Synthesis Method | Key Outcome | Reference |
---|---|---|---|
Copper Thin Films | MOCVD (250–350°C) | Low-resistivity films (2–5 μΩ·cm) | [1] |
CuS Supercapacitors | Solvothermal (180°C) | Hexagonal plates; 464.8 F/g capacitance | |
Pd–Cu Catalytic Membranes | Binuclear precursor CVD | Uniform bimetallic deposition | [4] |
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